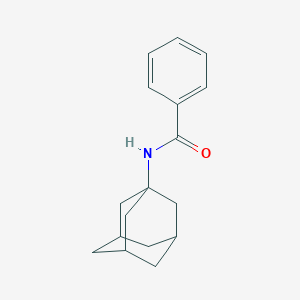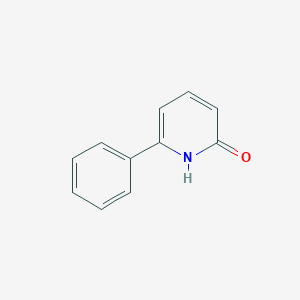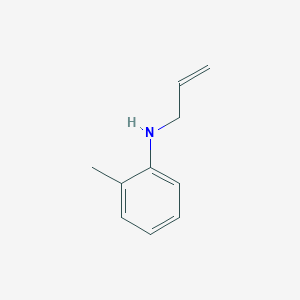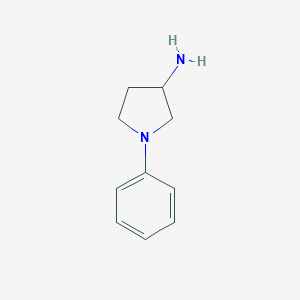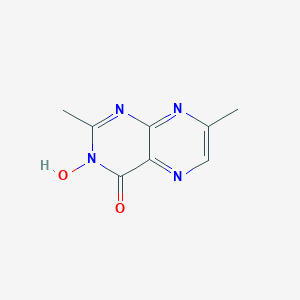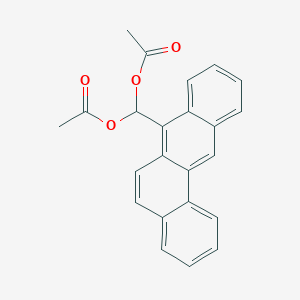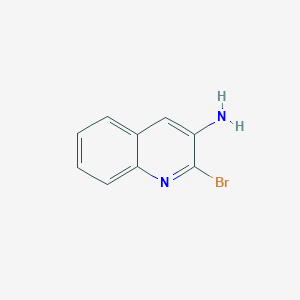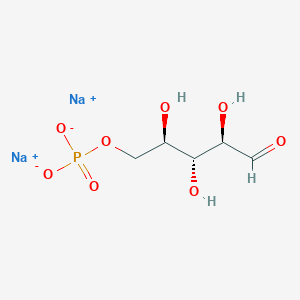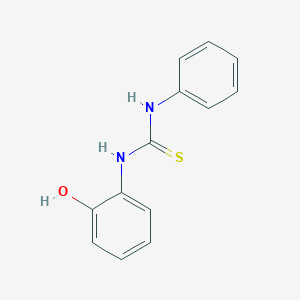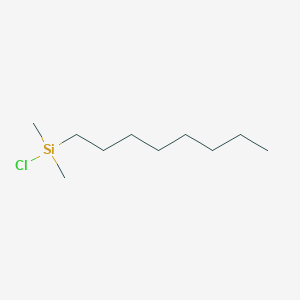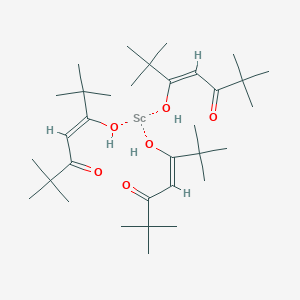![molecular formula C21H19ClN7OZn+3 B101673 ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride CAS No. 16103-04-1](/img/structure/B101673.png)
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a chemical compound that has been widely researched for its potential applications in the field of science. It is a diazonium salt that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is not well understood. However, it is believed to exert its antimicrobial properties by disrupting the cell membrane of microorganisms. It has also been found to interact with various biomolecules and can be used as a probe to study their interactions.
Biochemische Und Physiologische Effekte
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been found to have several biochemical and physiological effects. It has been shown to have antimicrobial properties against various microorganisms, including bacteria and fungi. It has also been found to interact with various biomolecules, including proteins and nucleic acids, and can be used as a probe to study their interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its antimicrobial properties, which make it a useful tool in the study of microorganisms. It is also a useful dye for various biochemical assays, and its interactions with biomolecules make it a useful probe for studying their interactions. However, one of the limitations of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. One potential direction is the study of its interactions with various biomolecules and the development of new probes for studying these interactions. Another potential direction is the development of new antimicrobial agents based on the structure of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride. Additionally, the potential toxicity of Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride could be further investigated to determine its safety for use in various experiments.
Conclusion:
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride is a diazonium salt that has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules. However, its potential toxicity may limit its use in certain experiments, and further research is needed to determine its safety and potential applications.
Synthesemethoden
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride can be synthesized using various methods. One of the most common methods is the reaction of 4-diazoniumaniline with 4-nitrobenzenediazonium chloride in the presence of zinc dust. The reaction produces Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride as a yellow-orange solid.
Wissenschaftliche Forschungsanwendungen
Zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride has been extensively researched for its potential applications in the field of science. It has been found to have antimicrobial properties and has been used as a disinfectant in several studies. It has also been used as a dye in several biochemical assays and has been found to be a useful tool in the detection of various biomolecules.
Eigenschaften
CAS-Nummer |
16103-04-1 |
|---|---|
Produktname |
ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
Molekularformel |
C21H19ClN7OZn+3 |
Molekulargewicht |
486.3 g/mol |
IUPAC-Name |
zinc;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C21H19N7O.ClH.Zn/c1-3-29-21-13-19(14(2)12-20(21)26-23)28-27-18-10-6-16(7-11-18)24-15-4-8-17(25-22)9-5-15;;/h4-13,24H,3H2,1-2H3;1H;/q+2;;+2/p-1 |
InChI-Schlüssel |
NWBQGBKOMXUERG-UHFFFAOYSA-M |
SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N)C)[N+]#N.[Cl-].[Zn+2] |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)[N+]#N)C)N=NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



